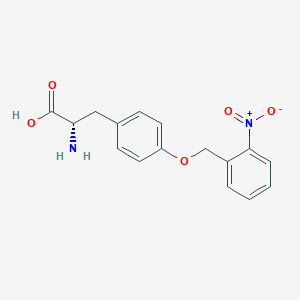

O-(2-Nitrobenzyl)-L-tyrosine

Description

Contextualizing Photocaged Amino Acids within Chemical Biology Frameworks

Photocaged amino acids are a cornerstone of chemical biology, a discipline that employs chemical techniques to study and manipulate biological systems. psu.eduresearchgate.net The fundamental principle is to introduce a photolabile protecting group (PPG), or "photocage," onto a specific functional group of an amino acid. researchgate.netrsc.org This modification temporarily blocks the amino acid's natural reactivity and interactions within a peptide or protein. The protein containing the caged amino acid is often biologically inert until it is activated by light. researchgate.netbiorxiv.org

The ability to control protein activity with light offers several advantages over traditional methods of biological perturbation. acs.orgnih.gov Unlike genetic modifications, which are often permanent, or the application of small molecule inhibitors, which can have off-target effects and lack spatial precision, photocaging allows for:

Spatiotemporal Control: Researchers can activate a protein in a specific subcellular location or even within a single cell in a multicellular organism, and at a precise moment in time. researchgate.netacs.orgnih.gov

Non-invasiveness: Light can often be applied to living cells and even whole organisms with minimal damage, especially when using longer wavelengths. rsc.org

Tunable Activation: The level of protein activation can be modulated by controlling the intensity and duration of the light exposure. acs.org

These features have made photocaged amino acids invaluable for studying a wide range of biological phenomena, including enzyme catalysis, protein folding, signal transduction, and neuronal activity. psu.eduuni-regensburg.dechinesechemsoc.org

Historical Development and Significance of 2-Nitrobenzyl-Based Photolabile Protecting Groups for Tyrosine Residues

The use of the 2-nitrobenzyl group as a photolabile protecting group dates back to the 1960s and was pioneered for applications in organic synthesis. psu.edu Its application in biochemistry began to flourish in the late 1970s, with the development of "caged ATP" marking a significant breakthrough. psu.edu The ortho-nitrobenzyl group was subsequently adapted to protect the phenolic hydroxyl function of tyrosine, as described in a 1977 publication. nih.gov

The 2-nitrobenzyl ether linkage to the tyrosine side chain is stable to both acidic and basic conditions, making it compatible with standard peptide synthesis protocols. thieme-connect.de The photochemical cleavage mechanism involves an intramolecular hydrogen abstraction by the excited nitro group from the benzylic carbon, leading to the formation of an aci-nitro intermediate. psu.eduresearchgate.net This intermediate then rearranges to release the deprotected tyrosine and 2-nitrosobenzaldehyde. psu.edu

The significance of using the 2-nitrobenzyl group to cage tyrosine is multifold:

Broad Applicability: The 2-nitrobenzyl group and its derivatives have been used to cage a variety of amino acid side chains, including those of cysteine, serine, lysine, glutamate, and aspartate, demonstrating its versatility. researchgate.netrsc.orgchinesechemsoc.org

Genetic Encoding: The development of orthogonal translation systems has enabled the site-specific incorporation of O-(2-Nitrobenzyl)-L-tyrosine and other unnatural amino acids directly into proteins in living cells and organisms through the expansion of the genetic code. sigmaaldrich.comrcsb.orgnih.govresearchgate.net This has revolutionized the ability to study protein function in its native context. acs.orgresearchgate.net

Research Applications: Photocaged tyrosine has been instrumental in controlling protein phosphorylation, receptor activation, and enzyme activity. researchgate.netcaltech.edu For instance, by replacing a critical tyrosine residue in a protein with its photocaged counterpart, researchers can prevent its phosphorylation. Subsequent uncaging with light restores the ability of kinases to phosphorylate the residue, thus initiating downstream signaling events. caltech.edu

Despite its widespread use, the classic 2-nitrobenzyl group has some limitations, such as the generation of potentially reactive and light-absorbing byproducts and relatively slow release kinetics in some cases. psu.eduacs.org This has spurred the development of second-generation photocages with improved photochemical properties. Nevertheless, the foundational work with 2-nitrobenzyl-based protecting groups for tyrosine laid the groundwork for the sophisticated optical control of biological processes that is possible today. psu.eduuni-regensburg.de

Table 1: Properties of this compound Hydrochloride

| Property | Value | Source |

| Alternate Names | O-[(2-Nitrophenyl)methyl]-L-tyrosine hydrochloride | scbt.com |

| CAS Number | 207727-86-4 | sigmaaldrich.comscbt.com |

| Molecular Formula | C16H17ClN2O5 | sigmaaldrich.comscbt.com |

| Molecular Weight | 352.77 g/mol | sigmaaldrich.comscbt.com |

| Form | Powder | sigmaaldrich.com |

| Melting Point | 205 °C (decomposition) | sigmaaldrich.com |

| Uncaging Wavelength | ~365 nm | sigmaaldrich.comgoogle.com |

| Storage Temperature | 2-8°C | sigmaaldrich.com |

Table 2: Key Research Applications of this compound

| Application Area | Description | Key Findings | Source(s) |

| Peptide Synthesis | Incorporation into peptides using solid-phase synthesis to create "caged" peptides. | The N-Fmoc-O-(2-nitrobenzyl)-tyrosine derivative can be used in standard Fmoc chemistry. The resulting caged peptides have reduced biological activity that is restored upon UV irradiation. | nih.gov |

| Genetic Code Expansion | Site-specific incorporation into proteins in vivo using engineered aminoacyl-tRNA synthetase/tRNA pairs. | Enables the creation of photoactivatable proteins within living cells, providing an "on switch" for protein function. Has been successfully used in E. coli and mammalian cells. | sigmaaldrich.comrcsb.orgnih.govnih.gov |

| Neuroscience | Control of neuropeptide Y (NPY) receptor binding. | Caged NPY showed significantly lower binding affinity for its receptor, which was restored to normal levels after UV photolysis. | nih.gov |

| Structural Biology | Facilitating time-resolved X-ray crystallography. | This compound incorporated into a protein crystal can be uncaged by light irradiation within the crystal, allowing for the study of protein dynamics. | rcsb.orgnih.govmdpi.com |

| Enzyme Regulation | Temporal control over tyrosinase activity for melanin (B1238610) synthesis. | The protected tyrosine prevents interaction with tyrosinase until the 2-nitrobenzyl group is cleaved by UV light, enabling controlled melanin production. | google.com |

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-3-[4-[(2-nitrophenyl)methoxy]phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O5/c17-14(16(19)20)9-11-5-7-13(8-6-11)23-10-12-3-1-2-4-15(12)18(21)22/h1-8,14H,9-10,17H2,(H,19,20)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLFOHNAFILVHGM-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)COC2=CC=C(C=C2)CC(C(=O)O)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)COC2=CC=C(C=C2)C[C@@H](C(=O)O)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for O 2 Nitrobenzyl L Tyrosine and Advanced Derivatives

Chemical Synthesis Pathways for O-(2-Nitrobenzyl)-L-tyrosine

The synthesis of this compound is a multi-step process that requires careful control to ensure both high yield and the preservation of the inherent stereochemistry of the starting L-tyrosine molecule.

Optimization Strategies for Reaction Yields and Stereochemical Purity

Achieving high yields and maintaining the stereochemical integrity of the L-enantiomer are critical challenges in the synthesis of this compound. Racemization, the formation of the unwanted D-enantiomer, can occur under harsh basic or acidic conditions.

Several strategies are employed to optimize the synthesis:

Reaction Conditions: Careful selection of a non-nucleophilic base and control of reaction temperature are crucial. Low-temperature addition (e.g., 0-5 °C) during the etherification step helps to control the reaction's exothermicity and minimize side reactions.

Purification: High-performance liquid chromatography (HPLC) is often used for purification, which can effectively separate the desired product from starting materials and byproducts, leading to high chemical purity (>99%).

Stereochemical Integrity: The enantiomeric excess (ee), a measure of stereochemical purity, is a key quality parameter. wiley-vch.de For O-alkyl-L-tyrosine derivatives, an enantiomeric excess of over 99% is typically expected, indicating that the synthetic route successfully preserves the original stereochemistry of L-tyrosine. Chiral chromatography is the standard method for determining the enantiomeric excess of the final product. acs.org

| Parameter | Optimization Strategy | Expected Outcome |

| Reaction Yield | Use of phase-transfer catalysts; precise control of stoichiometry; optimization of reaction time and temperature. | Yields for similar derivatives reported in the 80-86% range over two to three steps. |

| Chemical Purity | Multi-step purification including crystallization and preparative HPLC. | HPLC purity exceeding 99%. |

| Stereochemical Purity | Mild reaction conditions to avoid racemization; use of chiral starting materials. ucla.edu | Enantiomeric excess (ee) >99%. |

Integration into Peptide and Protein Synthetic Strategies

The primary application of this compound is as a building block in the synthesis of photosensitive peptides and proteins. nih.gov The 2-nitrobenzyl group acts as a "cage," rendering the tyrosine residue inactive until it is released by UV light irradiation. sigmaaldrich.com

Applications in Solid-Phase Peptide Synthesis (SPPS)

This compound is well-suited for incorporation into peptide chains using Solid-Phase Peptide Synthesis (SPPS). In SPPS, an amino acid chain is assembled sequentially while anchored to an insoluble resin support. The caged tyrosine derivative can be incorporated at any desired position within the peptide sequence. nih.gov This allows for the creation of "caged peptides" where a biological function, such as receptor binding, is blocked. Upon irradiation with UV light (typically around 350-365 nm), the nitrobenzyl group is cleaved, restoring the natural tyrosine structure and activating the peptide's function. sigmaaldrich.comnih.govgoogle.com

Utilization of N-Fmoc-O-(2-Nitrobenzyl)-L-tyrosine in Fmoc-Based Peptide Elongation

For seamless integration into the most common SPPS methodology, the caged tyrosine is used as an N-Fmoc protected derivative: N-Fmoc-O-(2-nitrobenzyl)-L-tyrosine . This molecule is a cornerstone for synthesizing caged peptides via the Fmoc strategy. nih.gov

The Fmoc group provides temporary protection for the α-amino group. The synthesis cycle involves:

Deprotection: The Fmoc group of the resin-bound amino acid is removed with a mild base (e.g., piperidine (B6355638) in DMF).

Coupling: The N-Fmoc-O-(2-nitrobenzyl)-L-tyrosine is activated and coupled to the newly freed N-terminus of the growing peptide chain.

Wash: Excess reagents are washed away.

This cycle is repeated to elongate the peptide chain. The O-(2-nitrobenzyl) group is stable to the basic conditions used for Fmoc removal and the acidic conditions often used for final cleavage from the resin, making it an orthogonal protecting group within this synthetic scheme. nih.govthieme-connect.de This stability allows for precise placement of the caged residue.

Design and Synthesis of Advanced this compound Derivatives

Research has led to the development of advanced derivatives to improve the properties of the photocleavable group. The primary goals are to enhance the efficiency of photocleavage (quantum yield) and to shift the required wavelength of light to a less biologically damaging range (longer wavelengths). acs.org

A common strategy involves adding electron-donating groups, such as methoxy (B1213986) groups, to the nitrobenzyl ring. thieme-connect.de A prominent example is the 4,5-dimethoxy-2-nitrobenzyl (Nvoc) group. thieme-connect.deacs.org

| Derivative | Key Structural Feature | Advantage over Parent Compound |

| This compound | Standard 2-nitrobenzyl group. | The foundational photocleavable tyrosine. |

| O-(4,5-Dimethoxy-2-nitrobenzyl)-L-tyrosine | Two methoxy groups on the aromatic ring. | Generally higher quantum yield and a shift in absorption to longer wavelengths (e.g., ~350 nm). thieme-connect.de |

The synthesis of these advanced derivatives follows similar chemical pathways as the parent compound, utilizing appropriately substituted nitrobenzyl halides in the etherification step. These advanced caging groups provide researchers with a more versatile toolkit for controlling protein function with light.

Strategies for Modulating Photophysical Characteristics and Red-Shifted Absorption

The practical application of this compound and related photocaged compounds in biological systems is often limited by the need for ultraviolet (UV) light for cleavage, which can be damaging to cells. acs.org Consequently, a primary focus of synthetic development has been the modulation of the photophysical properties of the 2-nitrobenzyl caging group to shift its maximum absorption wavelength (λmax) to longer, less energetic wavelengths, a phenomenon known as a bathochromic or red-shift. nih.govnih.gov

A principal strategy to achieve this red-shift involves extending the π-conjugated system of the o-nitrobenzyl chromophore. instras.com This is accomplished by introducing electron-donating groups onto the aromatic ring, which creates a donor-acceptor system with the electron-withdrawing nitro group. instras.com For instance, the addition of methoxy groups, as seen in the 4,5-dimethoxy-2-nitrobenzyl (DMNB) backbone, shifts the absorption to longer wavelengths compared to the unsubstituted nitrobenzyl group. acs.org Further extension of the conjugation by incorporating moieties like styryl, phenyl, or oxazolyl groups at the 5-position of the nitrobenzyl ring has been systematically explored. instras.com These modifications aim to increase the molar absorption coefficient and shift the λmax into the near-UV or even visible range. nih.govinstras.com

Another successful approach is the use of alternative caging groups that inherently possess more favorable absorption properties. Replacing the o-nitrobenzyl group with a nitropiperonyl moiety, for example, has been shown to shift the absorption maximum from the deep UV to around 365 nm. uni-regensburg.de This shift is significant for biological applications as it moves the required irradiation wavelength away from the region where cellular components strongly absorb.

The table below summarizes the absorption maxima for various substituted o-nitrobenzyl derivatives, illustrating the effect of different substitution patterns on their photophysical properties.

| Derivative Backbone | Maximum Absorption Wavelength (λmax) | Reference |

|---|---|---|

| o-Nitrobenzyl (NB) | ~254-300 nm | acs.orginstras.comuni-regensburg.de |

| 4,5-Dimethoxy-2-nitrobenzyl (DMNB) | Longer than NB | acs.org |

| 6-Nitroveratryl (NV) | ~350 nm | researchgate.net |

| Nitropiperonyl | ~365 nm | uni-regensburg.de |

| 5-(4-methoxystyryl)-2-nitrobenzyl | ~385 nm | instras.com |

Development of Derivatives with Enhanced Photocleavage Quantum Yields and Kinetics

The quantum yield represents the efficiency of converting an absorbed photon into the desired chemical transformation (i.e., cleavage). One effective strategy for improving the quantum yield is the introduction of an α-substituent (a substituent on the benzylic carbon). For example, adding an α-carboxy or α-methyl group to the nitrobenzyl moiety can significantly increase the quantum yield and the rate of photorelease. nih.govresearchgate.net The presence of an α-methyl group, for instance, is thought to speed up the decaging process by stabilizing the carbocation intermediate formed during photolysis. nih.gov

Derivatives based on the nitropiperonyl group, such as nitropiperonyl tyrosine (NPY), not only exhibit red-shifted absorption but also show improved quantum yields compared to the standard 6-nitroveratryl (NV) group. uni-regensburg.deresearchgate.net Further modification, as in methyl-nitropiperonyl tyrosine (MNPY), can lead to an additional five-fold improvement in quantum yield. researchgate.net The general mechanism of photorelease for o-nitrobenzyl compounds involves the formation of an aci-nitro intermediate. acs.org The decay rate of this intermediate, which dictates the speed of release, can be very rapid, with rate constants reaching into the thousands per second (s⁻¹) for certain derivatives. researchgate.netacs.org For example, an α-carboxyl-2-nitrobenzyl derivative of phenylephrine (B352888) demonstrated a high quantum yield of 0.28 and a rapid photolysis rate of 1980 s⁻¹. researchgate.net

More recent strategies for enhancing quantum yield focus on stabilizing the cationic chromophore intermediate that forms during heterolytic cleavage. acs.org This general approach has been successfully applied to various caging groups, leading to substantial increases in quantum yield. acs.orgresearchgate.net

The following table presents data on the quantum yields and, where available, the kinetics of photocleavage for several derivatives, highlighting the impact of structural modifications.

| Caging Group/Derivative | Quantum Yield (Φ) | Photolysis Rate (k) | Reference |

|---|---|---|---|

| 6-Nitroveratryloxycarbonyl (NVOC) | 0.0013 | Not specified | researchgate.net |

| Nitropiperonylmethyl (NPOM) | 0.094 | Not specified | researchgate.net |

| α-Carboxy-6-nitroveratryl (αCNV) caged Tyrosine | 0.19 | Not specified | researchgate.net |

| α-Carboxy-2-nitrobenzyl (αCNB) caged Acetate | Not specified | 325 s⁻¹ | researchgate.net |

| α-Carboxy-2-nitrobenzyl caged Phenylephrine | 0.28 | 1980 s⁻¹ | researchgate.net |

Photochemistry and Mechanistic Insights into O 2 Nitrobenzyl Group Cleavage

Elucidation of the Photo-Induced Cleavage Mechanism

The cleavage of the 2-nitrobenzyl group is a well-studied photochemical process, primarily proceeding through a mechanism analogous to the Norrish Type II reaction. wikipedia.orgchemrxiv.org This pathway involves intramolecular hydrogen abstraction followed by the formation of transient intermediates, ultimately leading to the release of the protected molecule.

Upon photoexcitation, typically with UV light, the 2-nitrobenzyl group undergoes an intramolecular hydrogen abstraction from the benzylic carbon by one of the oxygen atoms of the nitro group. chemrxiv.orgnih.govnih.gov This process is a key step in the Norrish Type II-type reaction pathway. wikipedia.orgchemrxiv.org The initial photoexcitation promotes the molecule to an excited singlet state, which can then either directly undergo hydrogen transfer or intersystem cross to a triplet state from which the hydrogen abstraction occurs. acs.org

This intramolecular hydrogen transfer results in the formation of a transient aci-nitro intermediate, a quinonoid-type species. acs.orgpsu.edu This intermediate is a crucial branching point in the reaction pathway. It can undergo a series of rearrangements, including an irreversible cyclization to form a five-membered ring, a 1,3-dihydrobenz[c]isoxazol-1-ol derivative. acs.orgnih.gov Subsequent ring-opening of this cyclic intermediate generates a hemiacetal, which then hydrolyzes to release the free L-tyrosine and the byproduct, 2-nitrosobenzaldehyde. acs.orgnih.gov The formation of the aci-nitro intermediate is a rapid process, occurring on a picosecond timescale. researchgate.net

The transient species involved in the photocleavage of O-(2-nitrobenzyl)-L-tyrosine have been extensively studied using time-resolved spectroscopic techniques, such as laser flash photolysis (LFP) and transient absorption spectroscopy. nih.govnih.govaut.ac.nz The most prominent transient intermediate observed is the aci-nitro species, which exhibits a characteristic strong absorption at approximately 400 nm. acs.orgnih.gov

The decay of the aci-nitro intermediate is a critical, often rate-determining, step in the release of the caged compound. psu.edu Its decay kinetics are frequently observed to be biexponential, suggesting the presence of two distinct isomers of the aci-nitro intermediate, likely the (E) and (Z) geometrical isomers, which decay at different rates. aut.ac.nzacs.orgnih.gov The rate constants for the decay of the aci-nitro intermediate are typically in the range of 10² to 10⁴ s⁻¹, meaning the lifetime of this intermediate is on the microsecond timescale. nih.govwikipedia.org

Parameters Governing Photoreactivity and Decaging Efficiency

The efficiency and rate of the photocleavage of this compound are not intrinsic properties but are significantly influenced by a variety of external and internal parameters. These factors must be carefully considered and optimized for any given application.

The choice of excitation wavelength is critical for initiating the photolysis of the 2-nitrobenzyl group. The parent 2-nitrobenzyl chromophore has an absorption maximum that is often below 300 nm. wikipedia.orgrsc.org However, for many biological applications, irradiation at longer wavelengths (above 300 nm, and ideally above 350 nm) is desirable to minimize potential photodamage to living cells and tissues and to reduce absorption by endogenous biomolecules. psu.edumdpi.com this compound hydrochloride can be cleaved with 365 nm irradiation. sigmaaldrich.com

The intensity of the light source also plays a crucial role. Higher light intensity can lead to a faster rate of uncaging by increasing the number of photons available to excite the caged compound. nih.gov However, very high intensities can also lead to unwanted side reactions or photodamage. For applications requiring deep tissue penetration, two-photon excitation (2PE) using near-infrared (NIR) light has emerged as a powerful technique. nih.govacs.org This method allows for localized uncaging with reduced scattering and deeper penetration.

The surrounding environment significantly impacts the photocleavage process. The polarity and proticity of the solvent can influence the stability of the excited states and the transient intermediates, thereby affecting the reaction rates and quantum yields. nih.govwikipedia.org For instance, the decay of the aci-nitro intermediate involves proton transfers, making it sensitive to the solvent's ability to donate or accept protons. psu.edu

Temperature can affect the rate of the thermally activated steps in the reaction mechanism that follow the initial photoexcitation. In some systems, an increase in temperature can enhance the cleavage conversion, particularly if the reaction occurs in a viscous medium like a polymer film where molecular mobility is restricted. nih.gov

The pH of the solution can have a profound effect on the kinetics of photocleavage, particularly on the decay of the aci-nitro intermediate. psu.eduresearchgate.net The aci-nitro species is acidic and can exist in equilibrium with its conjugate base, the aci-nitro anion. psu.edu The decay of these two species proceeds through different pathways and at different rates. For example, at near-neutral pH, the decay of the aci-nitro anion can be the rate-determining step. psu.edu The rate of release of the leaving group can be catalyzed by acid or base, depending on the specific mechanism and the nature of the intermediates involved. psu.eduresearchgate.net

Modifying the structure of the 2-nitrobenzyl protecting group by introducing substituents on the aromatic ring can significantly alter its photochemical properties. Electron-donating groups, such as methoxy (B1213986) groups, can shift the absorption maximum to longer, more biologically compatible wavelengths (red-shift). acs.orgresearchgate.net A common example is the 4,5-dimethoxy-2-nitrobenzyl (DMNB) group, which can be cleaved with light around 350 nm. nih.govresearchgate.net However, these modifications can sometimes be accompanied by a decrease in the quantum yield of cleavage. researchgate.net

Conversely, electron-withdrawing groups can also influence photoreactivity. For example, adding a second nitro group to create a 2,6-dinitrobenzyl protecting group can increase the reaction yield and quantum efficiency. wikipedia.org The position and nature of the substituent determine its effect on the electronic properties of the chromophore and, consequently, on the efficiency of the key photochemical steps like intramolecular hydrogen abstraction and the decay of the aci-nitro intermediate. nih.govacs.org These substituent effects are a key strategy for fine-tuning the properties of photolabile protecting groups for specific applications. acs.org

Applications in Advanced Chemical Biology and Biophysical Studies

Engineering Proteins with Genetically Encoded O-(2-Nitrobenzyl)-L-tyrosine

A primary application of oNBTyr involves its incorporation as an unnatural amino acid (UAA) into proteins. This process creates "caged" proteins that remain inactive until irradiated with light, which removes the 2-nitrobenzyl group and restores the native tyrosine residue.

The site-specific incorporation of oNBTyr into a protein sequence is achieved through a technique known as unnatural amino acid mutagenesis. nih.gov This methodology expands the genetic code of an organism, allowing for the translation of a UAA in response to a specific codon that would normally signal for termination, such as the UAG (amber) stop codon. nih.govuq.edu.au The process relies on an orthogonal aminoacyl-tRNA synthetase (aaRS) and transfer RNA (tRNA) pair. nih.gov This pair is engineered to be specific for the UAA and not cross-react with the host cell's endogenous amino acids or tRNA/aaRS pairs. nih.gov

Significant research has focused on engineering the Methanocaldococcus jannaschii tyrosyl-tRNA synthetase (MjTyrRS) to specifically recognize and charge oNBTyr onto its corresponding tRNA. nih.govrcsb.org Structural studies have revealed the precise mutations required to accommodate the bulky 2-nitrobenzyl group. nih.govrcsb.org For instance, X-ray crystallography of the engineered synthetase (oNBTyrRS) bound to oNBTyr showed that specific mutations created the necessary space and favorable interactions within the amino acid binding pocket. nih.govrcsb.org

| Original Residue | Mutated Residue | Position | Function of Mutation | Reference |

|---|---|---|---|---|

| Tyrosine | Glycine | 32 | Creates space for the bulky nitrobenzyl group. | nih.govrcsb.org |

| Leucine | Glycine | 65 | Creates space for the bulky nitrobenzyl group. | nih.govrcsb.org |

| Aspartate | Serine | 158 | Contributes to creating sufficient space for the substrate. | nih.govrcsb.org |

| Leucine | Glutamate | 162 | Forms a hydrogen bond with the nitro moiety of oNBTyr. | nih.govrcsb.org |

This engineered system, consisting of the mutated oNBTyrRS and its cognate tRNA, can be introduced into host cells (like E. coli or eukaryotic cells) along with a gene of interest that has been modified to contain a UAG codon at the desired tyrosine site. nih.govcaltech.edu When oNBTyr is supplied in the culture medium, the cell's translational machinery incorporates it at the specified position, producing a full-length, caged protein. nih.govuq.edu.au

Cell-free protein synthesis (CFPS) offers a powerful alternative to in vivo expression for producing proteins containing oNBTyr. nih.govrcsb.orgmdpi.com These systems utilize cell extracts, typically from Escherichia coli, which contain all the necessary machinery for transcription and translation. mdpi.comdntb.gov.ua The open nature of CFPS allows for the direct addition of the engineered oNBTyrRS/tRNA pair and high concentrations of oNBTyr, leading to efficient production of caged proteins. mdpi.comresearchgate.net

CFPS is particularly advantageous for producing proteins that may be toxic to host cells. nih.gov Researchers have successfully used E. coli-based CFPS to synthesize various oNBTyr-containing proteins, demonstrating the robustness of this approach. nih.govrcsb.orgmdpi.com

| Protein | Organism/System | Purpose of Caging | Reference |

|---|---|---|---|

| Lysozyme (B549824) | E. coli B95.ΔA strain extract | Demonstration for time-resolved X-ray crystallography. | nih.govmdpi.com |

| Green Fluorescent Protein (GFPS2) | E. coli B95.ΔA strain extract | Proof-of-principle for incorporation and light-activation. | mdpi.comresearchgate.net |

| Thioesterase domain of human fatty acid synthase (FAS-TE) | In vitro system | Inhibition of ligand binding until photoactivation. | copernicus.org |

The ability to generate significant quantities of pure, caged proteins via CFPS is crucial for subsequent biophysical and structural studies. rcsb.orgmdpi.com

Spatiotemporal Control of Biological Processes

The defining feature of caging a protein with oNBTyr is the ability to control its function in time and space. nih.govgoogle.com A brief pulse of UV light (typically around 365 nm) directed at a specific location cleaves the nitrobenzyl group, uncaging the tyrosine residue and restoring the protein's native function precisely when and where it is needed. uq.edu.aunih.gov This spatiotemporal control is a powerful tool for dissecting complex biological pathways without the compensatory effects that can arise from slower genetic methods. nih.gov

By incorporating oNBTyr at a functionally critical position—such as an enzyme's active site, a phosphorylation site, or a protein-protein interaction interface—the protein's activity can be switched from an "off" to an "on" state with light. caltech.edunih.gov For example, replacing a critical tyrosine in the potassium channel Kir2.1 with oNBTyr rendered the channel non-functional in Xenopus oocytes. caltech.edu Upon UV irradiation of the oocyte, the caging group was removed, and the channel's wild-type function was restored. caltech.edu This method has been proposed for a variety of targets, including kinases and phosphatases, to control cellular signaling pathways with high precision. nih.gov

This optical control can also be used to dictate a protein's location within a cell. If the caged tyrosine is part of a signal sequence responsible for subcellular localization, the protein can be held in one cellular compartment and then released to another upon light activation. nih.govrcsb.org

The ability to initiate a biological process with the speed of light makes oNBTyr an ideal tool for studying reaction kinetics. mdpi.comnih.gov In time-resolved studies, all molecules of a caged enzyme can be activated simultaneously by a laser pulse, allowing the subsequent reaction to be monitored from a precise time zero. This is invaluable for capturing transient intermediates and understanding the detailed mechanism of enzymatic reactions. mdpi.comresearchgate.net

For instance, the incorporation of a caged tyrosine into the active site of the 33 kDa thioesterase domain of human fatty acid synthase was shown to inhibit the binding of a tool compound. copernicus.org Light-induced removal of the cage would initiate binding, allowing for real-time kinetic analysis. Similarly, researchers used a deuterated version of oNBTyr in dihydrofolate reductase to reveal how a specific tyrosine residue stabilizes the transition state during catalysis. nih.gov This approach has also been applied to study receptor activation, where caging a key tyrosine in a receptor's binding pocket prevents agonist binding until a light trigger initiates the signaling cascade. caltech.edu

Contributions to Structural Biology Methodologies

The use of this compound has significantly advanced structural biology, particularly in the field of time-resolved X-ray crystallography. nih.govrcsb.orgmdpi.com This technique aims to capture molecular "movies" of proteins in action. The challenge has always been to trigger a reaction within a protein crystal and observe the resulting structural changes. nih.govmdpi.com

Proteins containing oNBTyr can be crystallized in their inactive, caged state. These crystals can then be exposed to a controlled pulse of light directly on the X-ray beamline to initiate the enzymatic reaction or conformational change. rcsb.orgmdpi.comnih.gov By collecting diffraction data at various time points after the light flash, it is possible to determine the three-dimensional structures of short-lived intermediate states. nih.gov

| Parameter | Value | Reference |

|---|---|---|

| PDB ID | 7YNW | rcsb.org |

| Method | X-RAY DIFFRACTION | rcsb.org |

| Resolution | 2.79 Å | rcsb.org |

| R-Value Work | 0.260 | rcsb.org |

| R-Value Free | 0.297 | rcsb.org |

| Expression System | Escherichia coli | rcsb.org |

Utilization in Time-Resolved X-ray Crystallography for Dynamic Structural Analysis

Time-resolved X-ray crystallography is a powerful technique used to capture molecular "movies" of proteins in action. This compound plays a crucial role in this field by enabling the initiation of enzymatic reactions or protein structural changes within a crystal, which can then be observed in real-time. mdpi.comresearchgate.net

The core principle involves site-specifically incorporating oNBTyr into a protein, often through a cell-free protein synthesis system. researchgate.netnih.gov This "caged" protein is then crystallized. Upon irradiation with light, typically around 365 nm, the 2-nitrobenzyl protecting group is cleaved, releasing the native L-tyrosine and activating the protein. sigmaaldrich.comresearchgate.net This photo-decaging event triggers the biological process of interest, and subsequent X-ray diffraction patterns are collected at various time points to map the structural evolution of the protein.

| Crystallographic Study of oNBTyr-containing Lysozyme | |

| Protein | Lysozyme |

| Incorporated Amino Acid | This compound (oNBTyr) |

| Activation Method | Light irradiation (365 nm) |

| Result of Activation | Degradation of oNBTyr to L-tyrosine |

| RMSD (before vs. after UV) | 0.13 Å |

| Significance | Demonstrates feasibility for time-resolved structural analysis |

This table summarizes the key findings from a crystallographic study involving the light-induced activation of a lysozyme containing this compound.

The structural basis for the recognition of oNBTyr by a specific variant of Methanocaldococcus jannaschii tyrosyl-tRNA synthetase (oNBTyrRS) has also been elucidated through X-ray crystallography at a resolution of 2.79 Å. researchgate.netnih.govrcsb.org This understanding is critical for the efficient and specific incorporation of oNBTyr into proteins for these dynamic studies. mdpi.comnih.gov

Probing Conformational Changes in Biomolecules via Photo-Decaging

The photo-decaging of this compound is a powerful method for investigating the conformational dynamics of biomolecules. By strategically placing this photocaged amino acid at a critical site within a protein, researchers can trigger a localized structural change with light and observe the subsequent functional consequences. rsc.orgacs.org

This approach goes beyond static structural analysis, allowing for the study of protein folding, enzyme catalysis, and signal transduction in a time-resolved manner. copernicus.orgwiley-vch.de When the bulky 2-nitrobenzyl group is removed, the newly exposed tyrosine residue can form new interactions, leading to conformational shifts that propagate through the protein structure.

One strategy, termed "proximal decaging," involves introducing the photo-caged tyrosine near, but not directly in, the active site of an enzyme. nih.gov The caged amino acid blocks the protein's activity, and upon photo-decaging, the protein is rapidly reactivated. nih.gov This method has been successfully applied to control the function of various proteins, including kinases and caspases, in living cells, enabling the temporal profiling of their substrates. nih.gov

The ability to induce protein activity with high spatiotemporal resolution is a key advantage of this technique. rsc.orgacs.org Light can be precisely focused on specific cellular locations, allowing for the study of protein function in its native environment. sioc.ac.cn This has significant implications for understanding complex biological pathways and mechanisms. rsc.org

This compound in Optochemical Probes and Bioorthogonal Chemistry

The unique photochemical properties of this compound make it a valuable component in the development of sophisticated molecular tools for cell biology. These tools enable researchers to control and observe cellular processes with unprecedented precision.

Design and Application of Light-Activatable Molecular Tools for Cellular Systems

This compound is a cornerstone in the design of light-activatable, or "optochemical," tools. researchgate.net By incorporating this photocaged amino acid into proteins through genetic code expansion, scientists can create "caged" proteins whose function can be turned on at a specific time and place with light. uni-regensburg.depitt.edu This provides a non-invasive method to regulate protein activity within living cells. researchgate.netresearchgate.net

The process involves genetically encoding oNBTyr in response to a specific codon, allowing its site-specific insertion into a protein of interest. researchgate.net The resulting protein remains inactive due to the steric hindrance of the nitrobenzyl group. uni-regensburg.de Upon illumination, the protecting group is cleaved, restoring the native tyrosine residue and activating the protein's function. acs.orgresearchgate.net This strategy has been used to control a wide range of proteins, including enzymes involved in signaling cascades and DNA processing. pitt.edu

For instance, light-activated Cre recombinase has been generated in eukaryotic systems by incorporating oNBTyr at the catalytic Tyr324 residue. researchgate.net This allows for precise spatiotemporal control over gene recombination. Furthermore, this approach has been used to create photoactivatable fluorescent probes. By caging the central tyrosine residue (Y66) in superfolder green fluorescent protein (sfGFP), fluorescence is initially quenched and can be triggered by light. acs.org

| Application of Light-Activatable oNBTyr | Protein Target | Outcome |

| Gene Recombination Control | Cre Recombinase (at Tyr324) | Spatiotemporal control of gene editing |

| Fluorescence Activation | sfGFP (at Y66) | Light-induced fluorescence |

| Enzyme Activity Control | Kinases, Caspases | Temporal profiling of substrates |

This table provides examples of how this compound is used to create light-activatable molecular tools for various applications in cellular systems.

Exploration in Photoclick Chemistry and Bioconjugation Strategies

While the primary use of this compound is for photo-decaging, its structural motif is relevant to the broader fields of photoclick chemistry and bioconjugation. These fields aim to develop reactions that can selectively form covalent bonds between molecules in a biological environment, often triggered by light. princeton.edunih.gov

Photoclick chemistry leverages light to initiate highly specific and efficient bond-forming reactions. While oNBTyr itself is not directly used as a "click" handle, the principles of photochemistry it embodies are central to this area. For example, related o-nitrobenzyl compounds have been adapted for photoclick reactions. acs.org A strategy known as PANAC (Primary Amine-Based o-Nitrobenzyl Alcohol Cyclization) photoclick chemistry uses a primary amine as a handle for modular functionalization of molecules upon light activation. acs.org

In the context of bioconjugation, site-selective modification of proteins is a major goal. princeton.edunih.gov While oNBTyr is incorporated biosynthetically, other strategies use photoredox catalysis for the site-selective modification of native tyrosine residues on fully formed proteins. princeton.edunih.gov This allows for the direct installation of bioorthogonal handles onto wild-type proteins, enabling their use in applications like cellular imaging and drug targeting. princeton.edu Though a different approach, it highlights the importance of tyrosine as a target for chemical modification in creating functional bioconjugates.

Analytical and Spectroscopic Characterization Methodologies for O 2 Nitrobenzyl L Tyrosine and Its Photoproducts

Chromatographic Separation Techniques

Chromatographic methods are fundamental for separating O-(2-Nitrobenzyl)-L-tyrosine from precursors, impurities, and its photoproducts.

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of synthesized this compound and for quantitatively monitoring its photolytic cleavage. In a typical application, a reversed-phase C18 column is used, which separates compounds based on their hydrophobicity. nih.govipp.pt

For purity assessment, the compound is dissolved in a suitable solvent and injected into the HPLC system. A single, sharp peak at a characteristic retention time indicates a high degree of purity. The presence of other peaks would signify impurities from the synthesis or degradation.

For kinetic analysis of photolysis, a solution of this compound is irradiated with UV light (commonly around 365 nm) for specific time intervals. upenn.edu After each interval, an aliquot is analyzed by HPLC. The progress of the photoreaction is monitored by observing the decrease in the peak area of the starting material, this compound, and the concurrent increase in the peak areas of the photoproducts, such as L-tyrosine and 2-nitrosobenzaldehyde. upenn.edu By plotting the concentration of the reactant versus time, the rate constant of the photolysis reaction can be determined. upenn.edu

| Parameter | Typical Conditions and Remarks |

|---|---|

| Stationary Phase (Column) | Reversed-phase C18 columns are most common for separating the parent compound and its photoproducts. nih.govipp.pt |

| Mobile Phase | A gradient or isocratic mixture of an aqueous solvent (often with an acid modifier like trifluoroacetic acid (TFA) or acetic acid) and an organic solvent (acetonitrile or methanol). ipp.ptupenn.edu |

| Detection | UV detection is standard. Wavelengths are chosen based on the absorbance maxima of the parent compound and its products (e.g., 254 nm, 276 nm). nih.govipp.pt |

| Application | Purity analysis, identification of photoproducts, and determination of photoreaction kinetics. upenn.edu |

Mass Spectrometry for Identification and Quantitative Analysis

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weights and the elemental composition of a compound and its fragments.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of HPLC with the powerful detection and identification abilities of mass spectrometry. This hyphenated technique is exceptionally well-suited for the analysis of complex mixtures, such as those generated during the photolysis of this compound.

Following separation on the LC column, the eluent is introduced into the mass spectrometer's ion source. The parent compound, this compound, can be identified by its precise molecular weight. During photoproduct profiling, the mass spectrometer can detect and identify the expected photoproducts (L-tyrosine and 2-nitrosobenzaldehyde) as well as any other minor side-products by their respective molecular masses. For quantitative studies, stable isotope-labeled internal standards can be employed to improve accuracy and precision. nih.gov Tandem mass spectrometry (MS/MS) can be used to further fragment the ions, providing structural information that confirms the identity of the photoproducts. researchgate.net

| Technique | Application in Analysis |

|---|---|

| LC-MS | Confirms the molecular weight of this compound. |

| LC-MS | Identifies and profiles the array of photoproducts generated during irradiation by determining their precise molecular weights. researchgate.net |

| LC-MS/MS | Provides structural confirmation of photoproducts through analysis of fragmentation patterns. |

| Quantitative LC-MS | Allows for precise quantification of the parent compound and its photoproducts, often using isotope-labeled internal standards. nih.gov |

Spectroscopic Methods for Structural and Electronic Characterization

Spectroscopic methods probe the interaction of molecules with electromagnetic radiation, yielding fundamental information about molecular structure and electronic properties.

Ultraviolet-Visible (UV-Vis) spectroscopy is used to determine the light absorption properties of this compound. The UV-Vis spectrum of the molecule is characterized by absorption bands corresponding to electronic transitions within its two main chromophores: the tyrosine aromatic ring and the 2-nitrobenzyl group. upenn.edunih.gov The tyrosine moiety typically exhibits absorption maxima around 224 nm and 275 nm. iosrjournals.org The 2-nitrobenzyl group, which is the photoactive part of the molecule, also absorbs in the UV region. instras.com

This technique is also a powerful tool for monitoring the photoreaction in real-time. scialert.net The photolysis is initiated by irradiating the sample at a wavelength where the 2-nitrobenzyl group absorbs strongly (e.g., 365 nm). upenn.edu As the reaction proceeds, the characteristic absorbance of the 2-nitrobenzyl chromophore decreases, while new absorption features corresponding to the photoproducts appear. By monitoring the change in absorbance at a specific wavelength over time, the kinetics of the uncaging reaction can be readily determined.

| Chromophore | Approximate Absorption Maxima (λmax) | Role in Spectroscopy |

|---|---|---|

| L-Tyrosine | ~224 nm, ~275 nm iosrjournals.org | Contributes to the overall UV spectrum; its reappearance can be monitored post-photolysis. |

| 2-Nitrobenzyl group | Absorbs in the UV range, typically with a tail extending beyond 300 nm. upenn.edu | The photoactive moiety; its absorbance is monitored to track the progress of the cleavage reaction. |

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for the complete structural elucidation of this compound in solution. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR techniques are used to confirm the identity and structure of the synthesized compound.

¹H NMR provides information about the number, environment, and connectivity of protons in the molecule. Specific signals can be assigned to the protons of the L-tyrosine backbone (α-H, β-H₂), the tyrosine aromatic ring, the benzylic protons of the protecting group (-O-CH₂-), and the aromatic protons of the 2-nitrobenzyl ring. upenn.edu Similarly, ¹³C NMR provides information about the carbon skeleton of the molecule.

NMR is also highly effective for identifying the products of photolysis. Upon irradiation, the ¹H NMR spectrum will show a decrease in the intensity of signals corresponding to this compound, particularly the benzylic protons. upenn.edu Concurrently, new sets of signals will appear that can be assigned to the protons of the uncaged L-tyrosine and the aldehyde proton of 2-nitrosobenzaldehyde, confirming the cleavage of the ether bond.

| Proton Type | Expected ¹H NMR Chemical Shift Range (ppm) | Significance |

|---|---|---|

| Tyrosine α-H | ~3.7-4.2 | Confirms the amino acid backbone structure. |

| Tyrosine β-H₂ | ~2.9-3.2 | Confirms the amino acid backbone structure. |

| Benzylic -O-CH₂- | ~5.0-5.5 | Key signal for the protecting group; its disappearance indicates photolysis. upenn.edu |

| Aromatic Protons (Tyrosine Ring) | ~6.8-7.2 | Signals confirm the tyrosine side chain. |

| Aromatic Protons (Nitrobenzyl Ring) | ~7.4-8.1 | Confirms the 2-nitrobenzyl protecting group. |

Infrared (IR) Spectroscopy for Functional Group Vibrational Analysis

Infrared (IR) spectroscopy is a powerful analytical technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations such as stretching and bending. For this compound, IR spectroscopy is instrumental in confirming the presence of its key chemical moieties, including the nitro group of the photolabile protecting group and the amino acid backbone of tyrosine. Furthermore, it is a valuable tool for monitoring the photochemical cleavage reaction by observing the disappearance of reactant-specific vibrational bands and the emergence of bands corresponding to the photoproducts.

The IR spectrum of this compound can be interpreted by considering the characteristic absorption frequencies of its constituent parts: the L-tyrosine moiety and the 2-nitrobenzyl group.

The L-tyrosine component contributes several key vibrational modes. A broad absorption band is typically observed in the 2500-3300 cm⁻¹ region, which arises from the O-H stretching of the carboxylic acid and the N-H stretching of the amine group. The C=O stretching of the carboxylic acid group gives rise to a strong absorption band typically in the range of 1700-1750 cm⁻¹. The aromatic ring of the tyrosine side chain will exhibit C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region.

The 2-nitrobenzyl protecting group introduces strong and characteristic absorption bands from the nitro (NO₂) group. Specifically, the asymmetric and symmetric stretching vibrations of the N-O bond are prominent in the IR spectrum. These typically appear as two distinct and strong bands around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively. The aromatic C-H and C=C stretching vibrations of the nitrobenzyl ring will overlap with those from the tyrosine ring.

A comprehensive table of the expected characteristic IR absorption bands for this compound is presented below, compiled from spectral data of its constituent functional groups.

Table 1: Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3300-2500 | O-H stretch, N-H stretch | Carboxylic acid, Amine |

| 3100-3000 | C-H stretch | Aromatic rings |

| 2980-2850 | C-H stretch | Aliphatic (CH₂, CH) |

| 1750-1700 | C=O stretch | Carboxylic acid |

| 1610-1580 | C=C stretch | Aromatic rings |

| 1560-1520 | N-O asymmetric stretch | Nitro group |

| 1520-1480 | C=C stretch | Aromatic rings |

| 1380-1340 | N-O symmetric stretch | Nitro group |

| 1250-1200 | C-O stretch | Ether |

| 850-800 | C-H out-of-plane bend | p-disubstituted ring |

| 750-700 | C-H out-of-plane bend | o-disubstituted ring |

Upon photolysis with UV light, the this compound molecule undergoes a cleavage reaction, releasing L-tyrosine and forming 2-nitrosobenzaldehyde. This transformation can be effectively monitored using IR spectroscopy by observing the following key changes:

Disappearance of Nitro Group Bands: The most significant change in the IR spectrum following photolysis is the disappearance of the strong absorption bands corresponding to the asymmetric and symmetric N-O stretching vibrations of the nitro group (around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹).

Appearance of L-tyrosine Bands: The spectrum will show the characteristic bands of free L-tyrosine. This includes a prominent broad absorption from the phenolic O-H stretch, typically in the 3200-3600 cm⁻¹ range, which was previously absent due to the ether linkage to the nitrobenzyl group.

Appearance of 2-nitrosobenzaldehyde Bands: New bands corresponding to the 2-nitrosobenzaldehyde photoproduct will appear. A key new feature is the C=O stretching vibration of the aldehyde group, which is expected in the region of 1680-1710 cm⁻¹. Additionally, a band corresponding to the N=O stretching vibration of the nitroso group should emerge, typically in the 1500-1550 cm⁻¹ range.

The table below summarizes the expected key changes in the IR spectrum upon photolysis of this compound.

Table 2: Key IR Spectral Changes Upon Photolysis of this compound

| Wavenumber (cm⁻¹) | Vibrational Mode Change | Functional Group Transformation |

|---|---|---|

| 3600-3200 | Appearance of broad O-H stretch | Formation of phenolic -OH (L-tyrosine) |

| 1710-1680 | Appearance of C=O stretch | Formation of aldehyde (2-nitrosobenzaldehyde) |

| 1560-1520 | Disappearance of N-O asymmetric stretch | Cleavage of nitro group |

| 1550-1500 | Appearance of N=O stretch | Formation of nitroso group (2-nitrosobenzaldehyde) |

| 1380-1340 | Disappearance of N-O symmetric stretch | Cleavage of nitro group |

Q & A

Basic Research Questions

Q. What protective group strategies are effective for synthesizing O-(2-Nitrobenzyl)-L-tyrosine?

- Methodological Answer : The phenolic hydroxyl group of tyrosine is typically protected using aromatic alkylation agents like 2-nitrobenzyl bromide. A two-step approach is recommended: (1) esterification of the carboxyl group (e.g., using thionyl chloride in methanol to form methyl esters) to prevent side reactions, followed by (2) regioselective nitrobenzylation of the hydroxyl group under alkaline conditions. Purification via column chromatography or recrystallization ensures high purity .

Q. How can reaction conditions be optimized for introducing the 2-nitrobenzyl group to L-tyrosine?

- Methodological Answer : Alkaline conditions (e.g., NaH or K₂CO₃ in DMF) facilitate nucleophilic substitution. Elevated temperatures (50–70°C) improve reaction rates, while stoichiometric control of 2-nitrobenzyl bromide (1.2–1.5 equivalents) minimizes byproducts. Monitoring via TLC or HPLC ensures reaction completion. Post-synthesis, acid hydrolysis (e.g., HCl/THF) regenerates the free carboxyl group .

Advanced Research Questions

Q. What challenges arise in achieving regioselective protection of tyrosine derivatives, and how are they addressed?

- Methodological Answer : Competing reactions at the amino group require temporary protection (e.g., Boc or Fmoc groups). For example, Fmoc protection of the amino group before nitrobenzylation prevents unwanted alkylation. Advanced techniques like microwave-assisted synthesis or microreactor systems (e.g., droplet-based platforms) enhance regioselectivity and reduce reaction times .

Q. How do phase-transfer catalysts (PTCs) improve nitrobenzylation efficiency?

- Methodological Answer : PTCs like Kryptofix 222 or tetrabutylammonium salts enhance solubility of ionic intermediates in non-polar solvents, accelerating reaction kinetics. For automated synthesis, PTCs enable single-step nitrobenzylation with yields >85% and reduced side-product formation, as demonstrated in analogous radiosynthesis workflows .

Q. What analytical methods ensure accurate characterization of this compound?

- Methodological Answer :

- HPLC : Reverse-phase C18 columns with UV detection (λ = 280 nm) resolve nitrobenzyl-tyrosine from unreacted precursors. Mobile phases: acetonitrile/water (0.1% TFA) gradients .

- Mass Spectrometry : ESI-MS confirms molecular weight (M.W. = 330.3 g/mol) and nitro group retention.

- NMR : ¹H-NMR (DMSO-d₆) identifies aromatic protons (δ 7.5–8.1 ppm) and ester linkages .

Contradictions and Resolutions in Literature

-

Contradiction : Some studies report side reactions during nitrobenzylation (e.g., over-alkylation), while others achieve >95% yields.

-

Contradiction : Discrepancies in reported HPLC retention times for nitrobenzyl-tyrosine derivatives.

Key Research Gaps

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.